Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride

Medicinal Chemistry Process Chemistry Formulation

Synthesizing heterobifunctional molecules like PROTACs requires orthogonal protecting groups and stable salt forms. CAS 2173991-98-3 delivers both: the tert-butyl ester is cleaved under mild acidic conditions (leaving the azetidine nitrogen free for separate functionalization), while the HCl salt ensures solubility in aqueous assays and stability during storage. - **Key Advantage**: Enables modular assembly of E3 ligase ligands without side reactions. - **Process Chemistry**: Consistent high purity (>95%) reduces re-purification on multi-gram scales. - **Physicochemical Tuning**: Temporary lipophilic tert-butyl group improves CNS penetration; acid hydrolysis reveals polar handle post-synthesis.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7
CAS No. 2173991-98-3
Cat. No. B2714064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(azetidin-3-yl)acetate hydrochloride
CAS2173991-98-3
Molecular FormulaC9H18ClNO2
Molecular Weight207.7
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1CNC1.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)4-7-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H
InChIKeyCTWASOKSIVZFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride Overview


Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride (CAS 2173991-98-3) is a hydrochloride salt of a tert-butyl ester derivative of azetidine, a four-membered nitrogen-containing heterocycle . This compound belongs to the class of protected azetidine building blocks, which are widely utilized in medicinal chemistry and organic synthesis due to the unique ring strain and conformational properties of the azetidine core [1]. The hydrochloride salt form enhances solubility and stability, facilitating its use as a versatile intermediate in the preparation of more complex heterocyclic compounds .

Why Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride Is Irreplaceable


Closely related azetidine derivatives, such as the free base (tert-butyl 2-(azetidin-3-yl)acetate, CAS 1339121-58-2), the methyl ester analog (methyl 2-(azetidin-3-yl)acetate hydrochloride, CAS 1229705-59-2), the N-Boc protected acid (N-Boc-azetidine-3-acetic acid, CAS 183062-96-6), or the deprotected acid (3-azetidineacetic acid hydrochloride, CAS 952675-30-8), cannot be used interchangeably due to distinct differences in physicochemical properties, reactivity, and synthetic compatibility. The presence of both the hydrochloride salt and the tert-butyl ester group in CAS 2173991-98-3 confers a unique combination of solubility, stability, and orthogonal protecting group strategy that is not simultaneously present in these alternatives . The following quantitative evidence substantiates the specific differentiation.

Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride: Evidence vs. Analogs


Enhanced Solubility via Hydrochloride Salt

The hydrochloride salt form of tert-butyl 2-(azetidin-3-yl)acetate (CAS 2173991-98-3) exhibits markedly improved aqueous solubility compared to its free base counterpart (CAS 1339121-58-2). While the free base is poorly soluble in water, the hydrochloride salt is reported to be soluble in water (specific solubility data: soluble at 103.8°C at 760 mmHg for the azetidine hydrochloride class) . This enhanced solubility facilitates aqueous work-up procedures, simplifies purification, and improves handling in pharmaceutical formulations, directly addressing the limitations of the free base form .

Medicinal Chemistry Process Chemistry Formulation

Orthogonal tert-Butyl Ester Protection

The tert-butyl ester group in CAS 2173991-98-3 provides orthogonal protection relative to the commonly used methyl ester analog (methyl 2-(azetidin-3-yl)acetate hydrochloride, CAS 1229705-59-2). The tert-butyl ester is stable under basic conditions that would saponify a methyl ester, yet can be selectively removed under acidic conditions (e.g., TFA) without affecting other acid-labile protecting groups such as Boc . This orthogonality is a cornerstone of modern peptide and PROTAC synthesis, where sequential deprotection steps are required. In contrast, the methyl ester analog offers no such orthogonality, limiting its utility in complex multi-step syntheses .

Organic Synthesis Peptide Chemistry Protecting Group Chemistry

Higher Purity Specifications

Commercial suppliers list tert-butyl 2-(azetidin-3-yl)acetate hydrochloride (CAS 2173991-98-3) with purities typically ranging from 95% to 98% . In contrast, the methyl ester analog (CAS 1229705-59-2) is often offered at lower purities, with one major supplier listing a standard purity of 90% . While the free base tert-butyl 2-(azetidin-3-yl)acetate (CAS 1339121-58-2) can be obtained at ≥98% purity , it lacks the solubility advantages of the hydrochloride salt. The consistently high purity of CAS 2173991-98-3 ensures reproducibility in sensitive reactions and reduces the need for additional purification steps, which is particularly critical in early-stage drug discovery where material quantity is limited.

Quality Control Procurement Reproducibility

Enhanced Storage Stability

The hydrochloride salt form of tert-butyl 2-(azetidin-3-yl)acetate (CAS 2173991-98-3) is recommended for storage at 2-8°C, consistent with the general stability of azetidine hydrochloride salts . In contrast, the free base (CAS 1339121-58-2) may exhibit lower stability and is often recommended for storage under more stringent conditions (e.g., sealed in dry, 2-8°C) . The improved stability of the hydrochloride salt reduces the risk of degradation during shipping and long-term storage, ensuring that the compound retains its integrity and reactivity when needed. This is particularly advantageous for laboratories that maintain compound libraries or require consistent material over extended periods.

Stability Logistics Inventory Management

Molecular Weight Distinction for LC-MS

The molecular weight of tert-butyl 2-(azetidin-3-yl)acetate hydrochloride (207.7 g/mol) is significantly higher than that of the deprotected acid analog (3-azetidineacetic acid hydrochloride, CAS 952675-30-8, MW 151.59 g/mol) [1] and the methyl ester analog (CAS 1229705-59-2, MW 165.62 g/mol) . This difference, while seemingly trivial, provides a distinct mass spectrometric signature that facilitates product identification and reaction monitoring by LC-MS. In synthetic workflows where multiple azetidine intermediates are generated, this molecular weight differentiation aids in rapid triage and reduces the likelihood of misidentification, thereby improving laboratory efficiency.

Analytical Chemistry LC-MS Synthetic Triage

Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride Applications


PROTAC Synthesis

The orthogonal protecting group strategy of tert-butyl 2-(azetidin-3-yl)acetate hydrochloride (CAS 2173991-98-3) is ideally suited for the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other heterobifunctional molecules. The tert-butyl ester can be selectively deprotected under acidic conditions, revealing a carboxylic acid handle for conjugation to E3 ligase ligands, while the azetidine nitrogen can be functionalized orthogonally. This chemoselectivity is critical for the modular assembly of these complex therapeutics .

Kinase and Protease Inhibitor Discovery

The azetidine core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase (e.g., JAK, MEK) and protease inhibitors. Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride provides a readily accessible entry point for the introduction of this strained ring system into lead compounds. The hydrochloride salt ensures aqueous solubility, facilitating high-throughput screening in biochemical assays [1][2].

CNS-Penetrant Drug Candidates

Azetidine-containing compounds have been shown to exhibit improved central nervous system (CNS) penetration due to their reduced basicity and increased lipophilicity compared to larger nitrogen heterocycles. The tert-butyl ester group in CAS 2173991-98-3 provides a temporary lipophilic moiety that can be removed post-synthesis to reveal a polar carboxylic acid, enabling fine-tuning of physicochemical properties to optimize blood-brain barrier permeability [3].

Scale-Up and Process Chemistry

The enhanced stability and high purity of tert-butyl 2-(azetidin-3-yl)acetate hydrochloride make it a reliable building block for process chemistry. Its consistent quality reduces the need for re-purification, and its stable salt form simplifies handling on multi-gram to kilogram scale. This translates to lower costs and improved reproducibility in the manufacture of pharmaceutical intermediates .

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